REACTION_CXSMILES
|
CC(C1C=C[CH:7]=[C:6]([C:10]([N:13]=[C:14]=[O:15])(C)C)C=1)=C.[C:16](=O)([O-])[NH2:17].[C:20](=S)([O-])N.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C:33](OO)(C)([CH3:35])[CH3:34]>C(N1CCCC1=O)=C.CN(CCCC=C(C)C(N)=O)C.O.[NH4+].[NH4+].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Fe+2].CC(O)C>[CH3:35][C:33]([C:14]([NH:13][CH2:10][CH2:6][CH2:7][N:17]([CH3:16])[CH3:20])=[O:15])=[CH2:34] |f:1.2,3.4.5,10.11.12.13.14|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
Solution A
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Solution B
|
Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Solution C
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
carbamate thiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O.C(N)([O-])=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O
|
Name
|
dimethylaminopropyl methacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)CCCC=C(C(=O)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
160 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
0.5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O
|
Name
|
carbamate thiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O.C(N)([O-])=S
|
Name
|
|
Quantity
|
76 g
|
Type
|
solvent
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
DMAPMA
|
Quantity
|
19 g
|
Type
|
solvent
|
Smiles
|
CN(C)CCCC=C(C(=O)N)C
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
99.99 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]
|
Name
|
Solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
Solution C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was equipped with a nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
A monomer solution was prepared
|
Type
|
CUSTOM
|
Details
|
the vessel was purged with nitrogen
|
Type
|
DISSOLUTION
|
Details
|
At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA
|
Type
|
ADDITION
|
Details
|
were charged into the reaction kettle
|
Type
|
CUSTOM
|
Details
|
was completed in the course of 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added to the reaction kettle, which
|
Type
|
DISSOLUTION
|
Details
|
At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
added to the reaction kettle, which
|
Type
|
WAIT
|
Details
|
was held for 2 hours
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
added to the reaction kettle, which
|
Type
|
WAIT
|
Details
|
was held for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
starting at t=6 hours, 0.1 g of the intiator
|
Duration
|
6 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1.0 g of IPA
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Type
|
WAIT
|
Details
|
held for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at t=12 hours
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
completed over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Simultaneously, three redox system initiator solutions were prepared
|
Type
|
ADDITION
|
Details
|
was added over 10 seconds
|
Duration
|
10 s
|
Type
|
CUSTOM
|
Details
|
reaction conditions
|
Type
|
WAIT
|
Details
|
held for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
held for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
At t=24 hours
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |